3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and a propanamide side chain attached to the nitrogen atom of the quinazolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Attachment of the Propanamide Side Chain: The propanamide side chain can be introduced through a nucleophilic substitution reaction, where the quinazolinone core reacts with a suitable propanoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the Pyridin-2-ylmethyl Group: The final step involves the alkylation of the amide nitrogen with a pyridin-2-ylmethyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the side chains are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, potassium carbonate
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce derivatives with hydroxyl or amine groups.
Scientific Research Applications
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different side chains, such as 2-methylquinazolin-4(3H)-one and 3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione.
Pyridine Derivatives: Compounds with pyridine rings attached to different functional groups, such as 2-pyridinemethanol and 2-pyridinecarboxamide.
Uniqueness
The uniqueness of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide lies in its specific combination of the quinazolinone core and the pyridin-2-ylmethyl-propanamide side chain. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-15(19-11-12-5-3-4-9-18-12)8-10-21-16(23)13-6-1-2-7-14(13)20-17(21)24/h1-7,9H,8,10-11H2,(H,19,22)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKKGBHPEJQEMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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